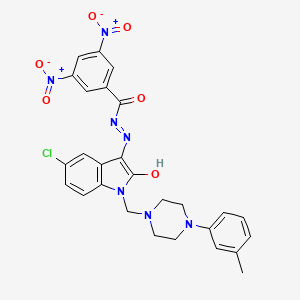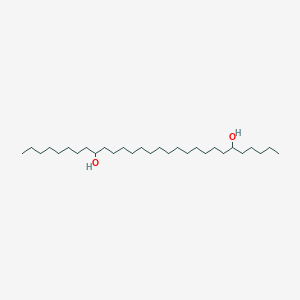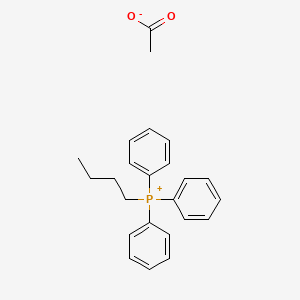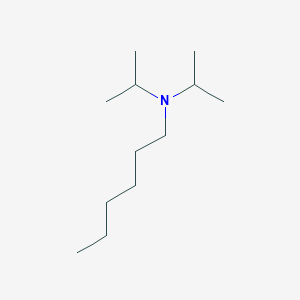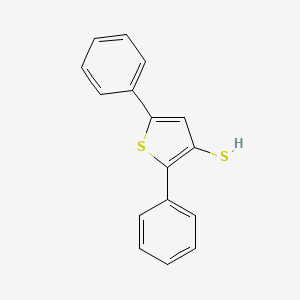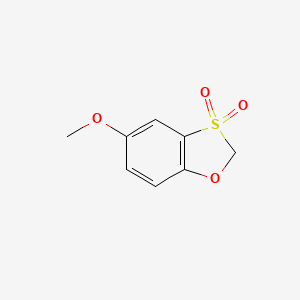
5-Methoxy-1,3lambda~6~-benzoxathiole-3,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,3lambda~6~-benzoxathiole-3,3(2H)-dione: is an organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a methoxy group at the 5th position and a dione functionality at the 3rd position of the benzoxathiole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3lambda~6~-benzoxathiole-3,3(2H)-dione typically involves the following steps:
Formation of the Benzoxathiole Ring: The initial step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, with an appropriate electrophile to form the benzoxathiole ring.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Oxidation to Form the Dione: The final step involves the oxidation of the benzoxathiole ring to introduce the dione functionality at the 3rd position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,3lambda~6~-benzoxathiole-3,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Methanol, ethanol, or other alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Higher oxidation state derivatives such as sulfoxides or sulfones.
Reduction: Alcohols or other reduced forms of the dione functionality.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
5-Methoxy-1,3lambda~6~-benzoxathiole-3,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3lambda~6~-benzoxathiole-3,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The methoxy and dione functionalities play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,3lambda~6~-benzoxathiole-3,3(2H)-dione: can be compared with other benzoxathiole derivatives, such as:
Uniqueness
The presence of the methoxy group at the 5th position and the dione functionality at the 3rd position makes this compound unique
Properties
CAS No. |
106129-40-2 |
|---|---|
Molecular Formula |
C8H8O4S |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
5-methoxy-1,3λ6-benzoxathiole 3,3-dioxide |
InChI |
InChI=1S/C8H8O4S/c1-11-6-2-3-7-8(4-6)13(9,10)5-12-7/h2-4H,5H2,1H3 |
InChI Key |
JXDYVXAPPWCMQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



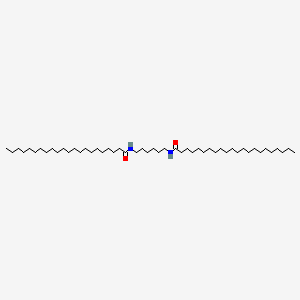
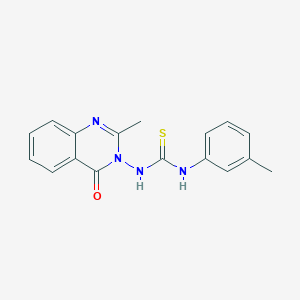

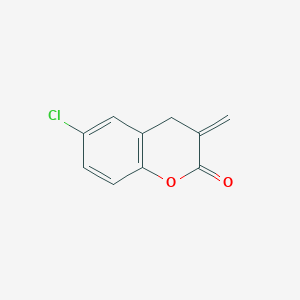
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)
![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)

